N-(3-CHLORO-4-FLUOROPHENYL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
Overview
Description
N-(3-CHLORO-4-FLUOROPHENYL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine derivatives
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide is the metabotropic glutamate receptor 4 (mGlu4) . This receptor plays a crucial role in the central nervous system, particularly in the regulation of neurotransmitter release.
Mode of Action
N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide acts as a positive allosteric modulator (PAM) of mGlu4 . This means that it enhances the receptor’s response to its natural ligand, glutamate, thereby amplifying the signal transduction process.
Biochemical Pathways
The activation of mGlu4 by N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide can influence several biochemical pathways. These include the regulation of neurotransmitter release, which can have downstream effects on neuronal excitability and synaptic plasticity .
Pharmacokinetics
The compound has been characterized as having suitable in vivo pharmacokinetic properties in preclinical safety species . .
Result of Action
The activation of mGlu4 by N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide can lead to a decrease in neuronal excitability and an increase in synaptic plasticity . These molecular and cellular effects could potentially be harnessed for therapeutic purposes, such as in the treatment of neurological disorders.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to participate in the synthesis of diverse functionalized sulfonyl fluorides .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide in laboratory settings
Dosage Effects in Animal Models
The effects of varying dosages of N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide in animal models have not been reported
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Substitution Reactions: The chloro and fluoro substituents can be introduced through halogenation reactions using reagents like chlorine and fluorine sources.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-FLUOROPHENYL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(3-CHLORO-4-FLUOROPHENYL)-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
- N-(3-CHLORO-4-FLUOROPHENYL)-1-(4-CHLOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
Uniqueness
N-(3-CHLORO-4-FLUOROPHENYL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both chloro and fluoro groups, along with the sulfonyl and piperidine moieties, can result in distinct properties compared to similar compounds.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF2N2O3S/c19-16-11-14(3-6-17(16)21)22-18(24)12-7-9-23(10-8-12)27(25,26)15-4-1-13(20)2-5-15/h1-6,11-12H,7-10H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXKUAVEUJFHQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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